molecular formula C15H11Cl2NO4 B8788979 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]BENZOIC ACID

2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]BENZOIC ACID

Cat. No.: B8788979
M. Wt: 340.2 g/mol
InChI Key: AUJIDMFVYFPUIF-UHFFFAOYSA-N
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Description

2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]BENZOIC ACID is an organic compound with a complex structure that includes both aromatic and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]BENZOIC ACID typically involves the reaction of 2,4-dichlorophenoxyacetic acid with 2-aminobenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A related compound with herbicidal properties.

    2,4,5-Trichlorophenoxyacetic acid: Another herbicide with a similar structure.

    2-Methyl-4-chlorophenoxyacetic acid: A compound with similar biological activities.

Uniqueness

2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H11Cl2NO4

Molecular Weight

340.2 g/mol

IUPAC Name

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C15H11Cl2NO4/c16-9-5-6-13(11(17)7-9)22-8-14(19)18-12-4-2-1-3-10(12)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21)

InChI Key

AUJIDMFVYFPUIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid methyl ester (94.6 mg, 0.27 mmol) in THF/H2O (3:1, 25 mL) was treated with LiOHH2O (22.7 mg, 0.54 mmol) at room temperature. The reaction mixture was then acidified with 10% HCl to PH 2, and added ethyl acetate and brine. The organic phase was washed with water, dried (MgSO4 anh), and concentrated. The residue was purified by silica gel column chromatography (CH2Cl2:MeOH=6:1) to give 2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid as a white solid (81.7 mg, 88.9% yield).
Quantity
94.6 mg
Type
reactant
Reaction Step One
[Compound]
Name
LiOHH2O
Quantity
22.7 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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